molecular formula C15H12ClN3O5 B4120655 N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide

N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide

Cat. No. B4120655
M. Wt: 349.72 g/mol
InChI Key: GJQZKFUPNPUWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide, also known as NCX-4016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NCX-4016 is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner. This property has made NCX-4016 a promising candidate for the treatment of various diseases, including cardiovascular diseases, inflammation, and cancer.

Mechanism of Action

N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide works by releasing NO in a controlled manner. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, inflammation, and apoptosis. By releasing NO, N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cardiovascular research, N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has been shown to improve endothelial function, reduce platelet aggregation, and decrease blood pressure. In inflammation research, N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has been shown to decrease the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory bowel disease. In cancer research, N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities, making it readily available for research. Additionally, its NO-releasing properties allow for precise control over the amount of NO released, which is important for studying its effects on various physiological processes. However, N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide also has some limitations. Its NO-releasing properties can make it difficult to distinguish between the effects of N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide and those of NO itself. Additionally, its potential toxicity and side effects must be carefully considered when conducting experiments.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide. One area of interest is the development of N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide-based therapies for cardiovascular diseases, inflammation, and cancer. Additionally, further studies are needed to elucidate the mechanisms of action of N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide and its effects on various physiological processes. Finally, there is a need for more studies on the safety and toxicity of N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide, particularly in the context of long-term use.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cardiovascular diseases, where N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has been shown to have vasodilatory effects and improve endothelial function. N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has also been studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. Additionally, N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide has shown promise in cancer research, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-hydroxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-8(20)17-10-2-4-11(5-3-10)18-15(22)12-6-9(16)7-13(14(12)21)19(23)24/h2-7,21H,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQZKFUPNPUWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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